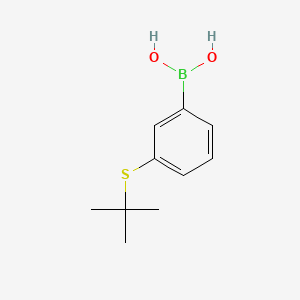

3-(T-Butylthio)phenylboronic acid

Descripción general

Descripción

. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylthio group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura reaction, 3-(T-Butylthio)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (such as this compound) transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that boronic acids are often used in the synthesis of various organic compounds . For instance, they are used as building blocks in the synthesis of tetracycline derivatives .

Result of Action

The result of the action of this compound largely depends on its use in chemical reactions. In the context of the Suzuki-Miyaura reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a cool environment (2-8°C) to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(T-Butylthio)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3-(T-Butylthio)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

3-(T-Butylthio)phenylboronic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the tert-butylthio group, making it less sterically hindered and more reactive in certain reactions.

4-(T-Butylthio)phenylboronic Acid: Similar structure but with the tert-butylthio group at the para position, which can influence its reactivity and steric properties.

Uniqueness: 3-(T-Butylthio)phenylboronic acid is unique due to the presence of the tert-butylthio group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it particularly useful in selective cross-coupling reactions where control over reactivity and selectivity is crucial .

Actividad Biológica

3-(T-Butylthio)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a t-butylthio group, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C10H13BOS

- CAS Number : 1217501-05-7

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which can be exploited in various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Inhibition of Enzymes : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with active site residues.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, potentially by disrupting cell wall synthesis or function.

Antimicrobial Properties

Research has indicated that derivatives of phenylboronic acids, including this compound, show promising antimicrobial activity. For instance:

- Study Findings : In vitro assays demonstrated that phenylboronic acid derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in mycolic acid synthesis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| Phenylboronic acid derivative | 25 | Escherichia coli |

Anticancer Activity

The potential anticancer effects of this compound have also been explored:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study involving various cancer cell lines showed that treatment with boronic acid derivatives resulted in significant reductions in cell viability, suggesting a dose-dependent cytotoxic effect .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | 48 hours |

| HeLa (cervical cancer) | 20.5 | 48 hours |

In Vitro Studies

In vitro studies have been pivotal in characterizing the biological activities of this compound:

- Antibacterial Assays : The compound was tested against various bacterial strains using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs). Results indicated effective inhibition against gram-positive and gram-negative bacteria.

- Cytotoxicity Tests : MTT assays were employed to assess cytotoxicity in human cancer cell lines. The results showed that the compound could significantly reduce cell viability at micromolar concentrations.

In Vivo Studies

Preliminary in vivo studies have also been conducted to evaluate the therapeutic potential of this compound:

Propiedades

IUPAC Name |

(3-tert-butylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARYEXGCYYRRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675251 | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-05-7 | |

| Record name | B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.